1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine
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Overview
Description
1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methanamine group attached at the 5-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine typically involves the formation of the pyrazolopyridine core followed by functionalization at the 5-position. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine aldehydes or ketones under acidic or basic conditions. For example, the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with methanamine in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can bind to the active site of kinases, inhibiting their activity and thereby disrupting downstream signaling pathways involved in cell growth and survival. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
2H-pyrazolo[3,4-b]pyridine:
Pyrazolo[1,5-a]pyrimidine: A compound with a similar fused ring structure but different functional groups and biological activities.
Uniqueness: 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine is unique due to its specific substitution pattern and the presence of the methanamine group, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and materials with tailored properties .
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-2-5-1-6-4-10-11-7(6)9-3-5/h1,3-4H,2,8H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZARHNKVZGLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C=NN2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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